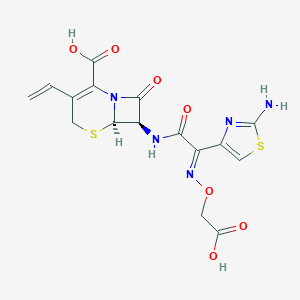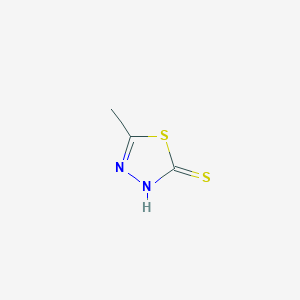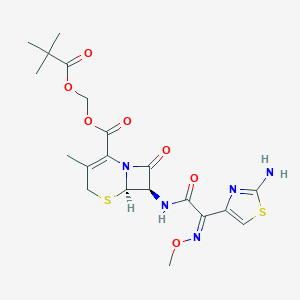
头孢克肟
描述
CEFIXIME, known chemically as cefixime, is a third-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections, including otitis media, strep throat, pneumonia, urinary tract infections, gonorrhea, and Lyme disease . Cefixime works by disrupting the bacterial cell wall, leading to the death of the bacteria .
科学研究应用
Cefixime has several scientific research applications, including:
Chemistry: Cefixime is used as a model compound in studies of cephalosporin antibiotics and their chemical properties.
Biology: Cefixime is used in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Cefixime is used in clinical studies to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Cefixime is used in the pharmaceutical industry to develop new antibiotics and to study the production processes of cephalosporins
作用机制
Cefixime, also known as Suprax, Cefixime(E)-form, (E)-Cefixime, or Cefspan, is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections .
Target of Action
The primary targets of Cefixime are the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .
Mode of Action
Cefixime inhibits bacterial cell wall synthesis by binding to the PBPs . This binding results in the inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . The inhibition of these essential PBPs leads to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Biochemical Pathways
The β-lactam ring of Cefixime inhibits bacterial cell wall synthesis by binding to the PBPs, which then results in lysis . Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall, which in turn inhibits bacterial cell wall peptidoglycan synthesis .
Pharmacokinetics
After a 200 mg intravenous or oral dose, the absolute bioavailability of Cefixime is 50 per cent . Because food has no effect on peak serum concentrations or on the extent of drug absorption, Cefixime can be taken with or without meals .
Result of Action
The result of Cefixime’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Cefixime causes the bacteria to lose their structural integrity, leading to cell lysis and death .
Action Environment
The degradation efficiency of Cefixime is greatly influenced by the functional parameters . For instance, under acidic conditions with a contact duration of 2 min, a moderate catalyst dosage, and higher pollutant concentration, a degradation rate of 89.8% was achieved . The concentration of cefixime decreases gradually with time when stored at different conditions .
生化分析
Biochemical Properties
Suprax exerts its bactericidal effect by attaching to penicillin-binding proteins (PBPs) and inhibiting peptidoglycan synthesis, thus causing damage to the bacterial cell wall . This interaction with PBPs disrupts the cross-linking of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity .
Cellular Effects
Suprax’s inhibition of peptidoglycan synthesis leads to a weakening of the bacterial cell wall, causing cell lysis and death . This impacts various types of bacterial cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Suprax involves its binding to PBPs, which are enzymes involved in the final stages of constructing the bacterial cell wall . By binding to these proteins, Suprax inhibits the cross-linking of peptidoglycan chains, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
Following oral dosing, Suprax attains peak serum levels in approximately 4 hours . The half-life is about 3 to 4 hours and is not dose-dependent . Cefixime is excreted by renal and biliary mechanisms . About 50% of the absorbed dose is excreted unchanged in the urine within 24 hours .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available resources, the general dosage for adults is 400 mg daily . Pediatric patients six months and older are recommended a dosage of 8 mg/kg/day .
Metabolic Pathways
Suprax is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with PBPs, which are enzymes that play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .
Transport and Distribution
Suprax is distributed throughout the body following oral administration . It is excreted by renal and biliary mechanisms . About 50% of the absorbed dose is excreted unchanged in the urine within 24 hours .
Subcellular Localization
As an antibiotic, Suprax does not have a specific subcellular localization within human cells. Within bacterial cells, it targets the cell wall, specifically the enzymes (PBPs) involved in peptidoglycan synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Cefixime is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid (7-ACA). The process involves the acylation of 7-ACA with a suitable acylating agent to introduce the side chain at the 7-position.
Industrial Production Methods
In industrial settings, cefixime is produced using a combination of chemical synthesis and fermentation processes. The fermentation process is used to produce the starting material, 7-ACA, which is then chemically modified to produce cefixime. The production process involves several purification steps to ensure the final product meets the required purity standards .
化学反应分析
Types of Reactions
Cefixime undergoes several types of chemical reactions, including:
Oxidation: Cefixime can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in cefixime.
Substitution: Substitution reactions can be used to introduce different functional groups into the cefixime molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of cefixime include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out .
Major Products Formed
The major products formed from the chemical reactions of cefixime include various derivatives with modified functional groups. These derivatives can have different pharmacological properties and can be used to develop new antibiotics .
相似化合物的比较
Cefixime is part of the third-generation cephalosporins, which also include ceftriaxone, cefotaxime, and ceftazidime. Compared to these compounds, cefixime has a broader spectrum of activity against Gram-negative bacteria and is more stable in the presence of beta-lactamases . it is less effective against Gram-positive bacteria compared to first- and second-generation cephalosporins .
List of Similar Compounds
- Ceftriaxone
- Cefotaxime
- Ceftazidime
- Cefdinir
- Cefpodoxime
These compounds share similar mechanisms of action but differ in their spectrum of activity, pharmacokinetics, and clinical uses .
属性
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBVVJOGVLARMR-VINNURBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97164-56-2, 79350-37-1 | |
| Record name | Cefixime anhydrous, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097164562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFIXIME ANHYDROUS, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7RWT9J78O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefixime exert its antibacterial effect?
A1: Cefixime, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. [, , ] By binding to these PBPs, cefixime disrupts the final transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death. []
Q2: Which bacterial species are particularly susceptible to cefixime?
A2: Cefixime demonstrates in vitro bactericidal activity against a wide range of Gram-positive and Gram-negative organisms, including: [, ]* Streptococcus pneumoniae* Streptococcus pyogenes* Escherichia coli* Proteus mirabilis* Klebsiella species* Haemophilus influenzae (β-lactamase positive and negative)* Moraxella (Branhamella) catarrhalis (β-lactamase positive and negative)
Q3: What is the molecular formula and weight of cefixime?
A3: Cefixime trihydrate, the most common form, has the molecular formula C16H15N5O7S2·3H2O and a molecular weight of 507.5 g/mol.
Q4: Are there any spectroscopic techniques used to characterize cefixime?
A4: Yes, several spectroscopic methods are employed for cefixime characterization, including:* Infrared (IR) Spectroscopy: Identifies functional groups and interactions, particularly in solid dispersions. []* Ultraviolet-Visible (UV-Vis) Spectroscopy: Utilized in quantitative analysis, often coupled with high-performance liquid chromatography (HPLC). [, , ]
Q5: How is cefixime absorbed and distributed in the body?
A6: Cefixime is orally administered and exhibits variable absorption, influenced by factors like food intake and co-administered drugs. [] It achieves therapeutic concentrations in various tissues, including serum and cerebrospinal fluid. []
Q6: How is cefixime metabolized and excreted?
A6: Cefixime undergoes minimal metabolism. It is primarily excreted unchanged in the urine.
Q7: What is the impact of particle size on cefixime bioavailability?
A8: Reducing cefixime particle size to the nanoscale significantly enhances its dissolution rate, potentially leading to improved bioavailability. [, ]
Q8: What types of studies have been conducted to evaluate cefixime efficacy?
A9: Various in vitro and in vivo studies have been performed, including:* Minimum Inhibitory Concentration (MIC) Determination: Assesses cefixime potency against various bacterial isolates. [, , , ]* Clinical Trials: Evaluate cefixime effectiveness in treating infections like urinary tract infections, respiratory tract infections, and gonorrhea. [, , , , , , ]
Q9: What are the known mechanisms of cefixime resistance?
A10: Cefixime resistance can arise from various mechanisms, primarily:* Mutations in penA gene: Alterations in the penA gene, encoding PBP2, are frequently implicated in decreased susceptibility to cefixime and other cephalosporins. [, , , ] These mutations can lead to mosaic structures in PBP2, reducing cefixime binding affinity. [, ] * Overexpression of efflux pumps: Increased expression of efflux pumps can actively remove cefixime from bacterial cells, decreasing its intracellular concentration.* Production of β-lactamases: Although cefixime is relatively stable against some β-lactamases, certain enzymes can hydrolyze it, rendering it ineffective.
Q10: Is there cross-resistance between cefixime and other antibiotics?
A11: Cross-resistance, particularly with other cephalosporins and β-lactam antibiotics, is possible due to shared resistance mechanisms. The emergence of multidrug-resistant Neisseria gonorrhoeae strains, exhibiting reduced susceptibility to cefixime and other antibiotics like ciprofloxacin, poses a significant public health concern. [, , ]
Q11: What analytical techniques are commonly employed for cefixime analysis?
A12: Several techniques are used for cefixime quantification and characterization:* High-Performance Liquid Chromatography (HPLC): Frequently coupled with UV detection, it offers high sensitivity and selectivity for quantifying cefixime in biological samples like serum and cerebrospinal fluid. [, , , ]* High-Performance Thin Layer Chromatography (HPTLC): Utilized in the development and validation of methods for analyzing cefixime nanosuspensions. []* Spectrophotometry: Employed in conjunction with derivative spectrophotometry or mixed-solvency techniques for the analysis of cefixime tablets. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)










